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E955;Trichlorosucrose -

E955;Trichlorosucrose

Catalog Number: EVT-14937078
CAS Number:
Molecular Formula: C12H19Cl3O8
Molecular Weight: 397.6 g/mol
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Product Introduction

Overview

Trichlorosucrose, commonly referred to as sucralose and designated by the food additive code E955, is a synthetic sweetener derived from sucrose. It is recognized for its intense sweetness, being approximately 600 times sweeter than sucrose while contributing negligible caloric value to the diet. The compound is primarily used in food and beverage products as a non-nutritive sweetener, appealing to those seeking low-calorie alternatives.

Source and Classification

Sucralose is classified as an artificial sweetener and sugar substitute. It is produced through a chemical modification of sucrose, specifically through the chlorination process that replaces three hydroxyl groups with chlorine atoms. This modification results in a compound that retains the sweetness of sugar without the associated calories. In the European Union, it is identified under the E number E955.

Synthesis Analysis

Methods and Technical Details

The synthesis of sucralose involves a multi-step chlorination process:

  1. Selective Protection: One of the primary alcohols in sucrose is protected as an ester (commonly as an acetate or benzoate).
  2. Chlorination: The protected sucrose undergoes chlorination using chlorinating agents, which replaces two primary alcohols and one secondary alcohol with chlorine atoms.
  3. Hydrolysis: The ester is then hydrolyzed to yield sucralose.

This process selectively alters the molecular structure of sucrose, resulting in a disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose and 4-chloro-4-deoxygalactose linked by a glycosidic bond .

Molecular Structure Analysis

Structure and Data

Sucralose has the molecular formula C12H19Cl3O8C_{12}H_{19}Cl_{3}O_{8} and a molecular weight of approximately 397.63 g/mol. Its structure can be described as follows:

  • Chlorine Substitutions: Three hydroxyl groups on the sugar molecule are replaced with chlorine atoms at specific positions (C1, C4, C6).
  • Crystalline Form: Sucralose appears as a white crystalline powder with a sweet taste.

The chemical structure can be represented in various notations:

  • SMILES: OC[C@H]1O[C@H](O[C@]2(CCl)O[C@H](CCl)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@H]1Cl
  • InChI Key: BAQAVOSOZGMPRM-QBMZZYIRSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Sucralose primarily undergoes substitution reactions due to its chlorine atoms. The chlorination process itself is critical, enabling the transformation of sucrose into sucralose by selectively replacing hydroxyl groups. This modification significantly alters its chemical behavior compared to sucrose, making it non-caloric and enhancing its sweetness profile.

The stability of sucralose under various conditions allows it to be used in cooking and baking without losing its sweetness or degrading into undesirable compounds .

Mechanism of Action

Process and Data

Sucralose's mechanism of action involves interaction with taste receptors on the tongue. It binds to sweet taste receptors more effectively than sucrose due to its altered molecular structure, which enhances its sweetness perception without being metabolized for energy. As a result, sucralose contributes minimal calories when consumed; most ingested sucralose remains unchanged as it passes through the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 115–118 °C
  • Boiling Point: 104–107 °C
  • Density: 1.375 g/cm³
  • Solubility: Soluble in water
  • pH: Ranges from 6 to 8 in aqueous solutions .

Chemical Properties

Sucralose exhibits stability over a broad range of pH levels and temperatures, making it suitable for various applications in food processing. Its hygroscopic nature requires careful storage conditions to maintain quality.

Applications

Scientific Uses

Sucralose is widely utilized in:

  • Food Industry: As a sweetening agent in beverages, desserts, sauces, and baked goods.
  • Pharmaceuticals: Used in formulations where sugar is typically present but caloric content needs to be minimized.
  • Research: Studies on its metabolic effects, stability under different conditions, and interactions with taste receptors are ongoing.

Its approval by regulatory bodies such as the United States Food and Drug Administration has facilitated its widespread use in consumer products .

Properties

Product Name

E955;Trichlorosucrose

IUPAC Name

2-[(2S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m1/s1

InChI Key

BAQAVOSOZGMPRM-LBJPBCLVSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Isomeric SMILES

C(C1C(C(C(C(O1)O[C@@]2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

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